4-(Trifluoromethoxy)benzoyl chloride
Description
Overview of Benzoyl Chlorides in Organic Synthesis
Benzoyl chloride and its derivatives are a class of organochlorine compounds known as acyl chlorides. wikipedia.org In organic synthesis, they are highly valued as benzoylating agents, meaning they are used to introduce the benzoyl group (C₆H₅CO-) into molecules. medcraveonline.com The reactivity of the acyl chloride functional group makes it an excellent electrophile, readily undergoing nucleophilic acyl substitution reactions. pearson.com
This reactivity allows benzoyl chlorides to react with a variety of nucleophiles:
Alcohols: React to form the corresponding esters. wikipedia.org
Amines: React to produce amides. wikipedia.org
Aromatic Compounds: Undergo Friedel-Crafts acylation in the presence of a Lewis acid catalyst to yield benzophenones and related ketones. wikipedia.orgpearson.com
Water: Hydrolyze to form benzoic acid and hydrochloric acid. wikipedia.org
This versatility makes benzoyl chlorides fundamental reagents for preparing a wide array of organic compounds, including dyes, perfumes, pharmaceuticals, and resins. wikipedia.org The benzoylation process is also employed to protect amino groups in multifunctional molecules during complex synthetic sequences. medcraveonline.com
Significance of Fluorinated Organic Compounds in Contemporary Research
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and material science. nih.gov Approximately 20% of all pharmaceutical drugs contain fluorine, a testament to the element's profound impact on molecular properties. researchgate.netnih.gov The C-F bond is the strongest single bond to carbon, which often increases the metabolic stability of drug candidates. mdpi.comacs.org
Key advantages of fluorination in molecular design include:
Enhanced Bioavailability: Fluorine substitution can increase a molecule's lipophilicity (fat solubility), which can improve its ability to cross biological membranes. nih.govnumberanalytics.com
Increased Metabolic Stability: The strength of the carbon-fluorine bond makes fluorinated compounds more resistant to metabolic degradation, potentially increasing their duration of action. acs.orgnumberanalytics.com
Modulated Potency: As the most electronegative element, fluorine can alter the electronic properties of a molecule, influencing its pKa and how it binds to biological targets like enzymes or receptors. researchgate.netacs.orgnumberanalytics.com
Improved Binding Affinity: The introduction of fluorine can lead to more favorable interactions with biological targets, enhancing binding affinity and selectivity. mdpi.com
These unique properties have made fluorinated compounds integral to the development of therapeutics for a wide range of diseases, including cancer, infections, and central nervous system disorders. acs.org
The trifluoromethoxy group (-OCF3) has gained significant attention as a substituent in the design of bioactive molecules. nih.govmdpi.com It is recognized for its unique combination of electronic and steric properties that distinguish it from other fluorinated and non-fluorinated groups. researchgate.net
The primary contributions of the -OCF3 group to molecular design are:
High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry. researchgate.net This property is crucial for modulating a compound's solubility and its ability to permeate cell membranes, which can optimize pharmacokinetic behavior. researchgate.netmdpi.com
Metabolic Stability: Similar to other fluorinated groups, the -OCF3 moiety enhances a molecule's resistance to metabolic breakdown. researchgate.net
Electron-Withdrawing Nature: The group is strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. nih.gov
Despite its utility, incorporating the -OCF3 group into molecules can be challenging, which has spurred research into new synthetic methodologies. researchgate.net
Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are powerful tools in molecular design, but they impart distinct properties. mdpi.com The -CF3 group is more prevalent in existing drugs, but the -OCF3 group is increasingly important in agrochemical and pharmaceutical research. nih.govmdpi.com
The -CF3 group is known for its high metabolic stability due to the strong C-F bonds. mdpi.com It is a strong electron-withdrawing group and is often used as a bioisostere for chlorine atoms due to their similar steric size. mdpi.com The incorporation of a -CF3 group can enhance lipophilicity, binding selectivity, and metabolic stability. nih.gov
The primary distinction lies in their lipophilicity. The -OCF3 group is significantly more lipophilic than the -CF3 group. researchgate.netmdpi.com This difference allows chemists to fine-tune the properties of a potential drug or agrochemical with greater precision. While both groups increase lipophilicity compared to a hydrogen or methyl group, the -OCF3 group provides a stronger effect. nih.gov
Table 1: Comparison of Physicochemical Properties of -OCF₃ and -CF₃ Groups
| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Reference(s) |
| Hansch Lipophilicity Parameter (π) | +1.04 | +0.88 | mdpi.com, researchgate.net |
| Nature | Strongly electron-withdrawing | Strongly electron-withdrawing | mdpi.com, nih.gov |
| Primary Impact | Significantly increases lipophilicity, enhances metabolic stability. | Increases lipophilicity, enhances metabolic stability, acts as a bioisostere for Cl. | mdpi.com, researchgate.net, nih.gov |
Academic Research Trajectories for 4-(Trifluoromethoxy)benzoyl Chloride
The academic and industrial utility of this compound is centered on its role as a key synthetic intermediate. chemimpex.com Researchers use this compound to build more complex molecules that leverage the unique properties of the 4-(trifluoromethoxy)phenyl moiety. chemimpex.com
Key areas of research where this compound is applied include:
Synthesis of Pharmaceuticals: It is a crucial intermediate in the synthesis of various pharmaceutical agents. The resulting compounds often feature enhanced drug efficacy due to the properties conferred by the trifluoromethoxy group. chemimpex.com
Agrochemical Development: The compound is used in the creation of modern agrochemicals, such as herbicides and fungicides. The goal is to achieve improved effectiveness against pests while minimizing environmental impact. chemimpex.com
Material Science: In materials research, this compound is used to develop advanced polymers and coatings. The incorporation of the fluorinated group can lead to materials with enhanced thermal and chemical resistance, making them suitable for high-performance applications. chemimpex.com
Fluorinated Compounds Research: As a readily available building block, it is widely used by researchers to create novel fluorinated compounds to explore their unique properties and potential applications in various industries. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKKOFJYPRJFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190293 | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36823-88-8 | |
| Record name | 4-Trifluoromethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36823-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzoyl Chloride | |
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Advanced Synthetic Methodologies for 4 Trifluoromethoxy Benzoyl Chloride
Contemporary Approaches to Acyl Chloride Synthesis
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For 4-(trifluoromethoxy)benzoyl chloride, the primary precursor is 4-(trifluoromethoxy)benzoic acid. Several chlorinating agents are employed for this conversion, each with distinct advantages and reaction conditions.
Reaction of 4-(Trifluoromethoxy)benzoic Acid with Chlorinating Agents
The most direct route to this compound involves the reaction of 4-(trifluoromethoxy)benzoic acid with a suitable chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).
Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its reliability and the convenient removal of byproducts. rsc.orglibretexts.org The reaction between 4-(trifluoromethoxy)benzoic acid and thionyl chloride proceeds to form this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be easily removed from the reaction mixture. researchgate.netdoubtnut.com
The reaction is often carried out by refluxing the benzoic acid derivative in an excess of thionyl chloride until the evolution of gas ceases. google.com In some cases, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. google.com The excess thionyl chloride can then be removed by distillation, often under reduced pressure, to yield the crude acyl chloride. researchgate.netresearchgate.net
Table 1: Thionyl Chloride Mediated Synthesis of Acyl Chlorides
| Reactant | Reagent | Catalyst | Key Conditions | Byproducts |
|---|
Phosphorus pentachloride is another effective chlorinating agent for converting carboxylic acids to their corresponding acyl chlorides. doubtnut.com The reaction of 4-(trifluoromethoxy)benzoic acid with PCl₅ yields this compound along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. quora.com
The general stoichiometry for this reaction is a 1:1 molar ratio of the carboxylic acid to phosphorus pentachloride. doubtnut.comquora.com The reaction is typically performed by heating the mixture. doubtnut.com A key difference from the thionyl chloride method is that one of the byproducts, POCl₃, is a liquid and must be separated from the desired acyl chloride by distillation. quora.com
Table 2: Phosphorus Pentachloride Mediated Synthesis of Benzoyl Chloride Derivatives
| Reactant | Reagent | Stoichiometry (Acid:Reagent) | Key Conditions | Byproducts |
|---|
Oxalyl chloride is often considered a milder and more selective reagent for the synthesis of acyl chlorides. prepchem.com Its reaction with 4-(trifluoromethoxy)benzoic acid produces the desired this compound, and the byproducts are all gaseous—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—which simplifies the workup and purification process. pearson.com
This reaction is typically carried out in an inert solvent, such as dichloromethane, at or below room temperature. prepchem.comorgsyn.org A catalytic amount of N,N-dimethylformamide (DMF) is almost always required. The mechanism involves the initial formation of a reactive Vilsmeier reagent from oxalyl chloride and DMF, which then facilitates the conversion of the carboxylic acid. researchgate.net After the reaction is complete, the solvent and volatile byproducts are removed under reduced pressure to yield the product. prepchem.com
Table 3: Oxalyl Chloride Mediated Synthesis of Acyl Chlorides
| Reactant | Reagent | Catalyst | Solvent | Byproducts |
|---|
Fluorination of Trichloromethyl-Substituted Benzoyl Chloride Precursors
An alternative strategy for synthesizing trifluoromethoxy-containing compounds involves the transformation of a trichloromethyl group into a trifluoromethoxy group. This approach starts with a different precursor, such as 4-(trichloromethyl)benzoyl chloride.
Halogen exchange (HALEX) reactions are a powerful tool in organofluorine chemistry. In this context, the synthesis of this compound can be envisioned from 4-(trichloromethyl)benzoyl chloride through a fluorination step. The trichloromethyl group is converted to a trifluoromethoxy group by reaction with a suitable fluorinating agent. google.com
Reagents such as antimony trifluoride (SbF₃) in the presence of a catalyst like antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (B91410) (HF), are commonly used for such transformations. google.combeilstein-journals.org This method allows for the introduction of the fluorine atoms at a later stage of the synthesis. The reaction involves the stepwise exchange of chlorine atoms for fluorine atoms on the methyl group. google.com This process provides an alternative route, particularly when the starting materials bearing the trichloromethyl group are more readily available or cost-effective.
Table 4: Halogen Exchange for Synthesis of Trifluoromethyl Groups
| Precursor | Fluorinating Agent | Catalyst (example) | Product Group |
|---|
Role of Hydrogen Fluoride (HF) as a Fluorinating Agent
Hydrogen fluoride (HF) is a primary fluorinating agent used in the synthesis of trifluoromethoxy compounds via a halogen exchange (Halex) reaction. In this process, a precursor molecule containing a trichloromethoxy group is treated with HF to systematically replace chlorine atoms with fluorine.
The fundamental reaction involves the nucleophilic substitution of chloride by fluoride on the carbon atom. Anhydrous or nearly anhydrous HF is typically used to drive the reaction to completion and prevent hydrolysis of the acid chloride functionality. The process is analogous to the fluorination of a trichloromethyl group to a trifluoromethyl group, a well-established industrial method. google.comgoogleapis.com For instance, in the closely related synthesis of 4-(trifluoromethyl)benzoyl fluoride from 4-(trichloromethyl)benzoyl chloride, large quantities of dry hydrogen fluoride are reacted with the starting material in an autoclave, demonstrating its role as the primary fluorine source. chemicalbook.com
Key aspects of HF's role include:
Fluorine Source: It provides the fluoride ions necessary for the substitution reaction.
Reaction Medium: In many industrial processes, an excess of liquid HF can also serve as the solvent for the reaction.
Byproduct Formation: The reaction produces hydrogen chloride (HCl) as a byproduct, which must be safely removed from the reaction vessel.
Catalytic Fluorination using Antimony Pentachloride (SbCl5)
To facilitate the halogen exchange reaction with hydrogen fluoride, a catalyst is often required. Antimony pentachloride (SbCl5) is a highly effective "halogen transfer catalyst" for this purpose. google.com As a powerful Lewis acid, SbCl5 activates the carbon-chlorine bonds in the trichloromethoxy precursor, making them more susceptible to nucleophilic attack by fluoride ions.
The catalytic cycle is believed to involve the formation of an intermediate complex with the chlorinated substrate, which increases the electrophilicity of the carbon atom. This catalytic action allows the fluorination to proceed under more controlled and often milder conditions than would be possible with HF alone. google.com Other catalysts for this type of reaction include ferric chloride, titanium tetrachloride, and molybdenum pentachloride, but antimony pentachloride is frequently preferred. google.com The use of such catalysts is crucial for achieving high conversion rates and selectivity in the synthesis of fluorinated compounds. google.comnih.gov
Industrial Scale Reaction Condition Optimization
Transitioning the synthesis of this compound to an industrial scale requires careful optimization of reaction conditions to maximize yield, ensure safety, and maintain cost-effectiveness. The fluorination of a trihalomethyl precursor is a key step where optimization is critical. google.com Drawing parallels from the industrial synthesis of similar compounds like trifluoromethylbenzoyl chloride, several parameters are crucial. google.com
The reaction is typically performed in a high-pressure reactor (autoclave) to contain the gaseous HF and HCl. chemicalbook.com Key variables that are optimized include temperature, pressure, reaction time, and the molar ratio of reactants and catalyst. google.comchemicalbook.com
| Parameter | Optimized Range/Value | Rationale | Source |
| Temperature | 0°C to 100°C | Balances reaction rate with minimizing side reactions and managing pressure. A common industrial range is 70-90°C. | google.comchemicalbook.com |
| Pressure | Up to 1.0 MPa (approx. 145 psi) | Maintained to keep hydrogen fluoride in the liquid phase and contain the hydrogen chloride byproduct. | chemicalbook.com |
| Reaction Time | 10 - 15 hours | Sufficient time to ensure complete conversion of the trichloromethyl precursor to the trifluoromethyl product. | chemicalbook.com |
| HF to Substrate Ratio | Stoichiometric excess | An excess of HF is used to drive the reaction equilibrium towards the fully fluorinated product. | google.com |
| Catalyst Loading | Catalytic amounts | The amount of SbCl5 is optimized to be high enough for an efficient reaction rate but low enough to be economical. | google.com |
Emerging Synthetic Pathways
While traditional batch synthesis methods are well-established, research continues into emerging pathways that offer greater efficiency, safety, and scalability. These modern approaches are particularly relevant for the manufacture of high-value specialty chemicals like this compound.
Flow Chemistry Approaches for Scale-Up
Flow chemistry, or continuous-flow synthesis, represents a significant paradigm shift from traditional batch processing and is a promising approach for the scale-up of this compound production. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where they mix and react. beilstein-journals.org This methodology offers numerous advantages over batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents like HF. beilstein-journals.orggoogle.com
The application of flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. beilstein-journals.orgacs.org The small internal volume of flow reactors significantly enhances safety by minimizing the amount of hazardous material present at any given time. google.com
| Feature | Advantage in Flow Chemistry | Relevance to Synthesis |
| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid and efficient heating or cooling. | Crucial for managing the high exothermicity of fluorination reactions, preventing runaway reactions and byproduct formation. beilstein-journals.org |
| Mass Transfer | Enhanced mixing of reactants leads to more uniform reaction conditions and faster reaction rates. | Ensures efficient interaction between the organic substrate and the fluorinating agent, improving conversion. beilstein-journals.org |
| Safety | Small reactor volumes limit the potential impact of any process failure. | Reduces the risks associated with handling highly corrosive and toxic materials like HF and SbCl5 on a large scale. google.com |
| Scalability | Production is scaled by running the reactor for longer periods ("numbering up") rather than using larger vessels. | Simplifies the transition from laboratory-scale development to industrial production with predictable results. google.com |
| Process Control | Automated systems allow for precise control over stoichiometry, residence time, and temperature. | Leads to higher product consistency, improved yields, and reduced waste. acs.org |
The continuous-flow synthesis of related compounds, such as m-trifluoromethyl benzyl (B1604629) chloride, has demonstrated the viability of this technology for producing fluorinated aromatics safely and efficiently on an industrial scale. google.com
Mechanistic Investigations of 4 Trifluoromethoxy Benzoyl Chloride Reactivity
Nucleophilic Acyl Substitution Reactions
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). youtube.com The reactivity of the acyl chloride is enhanced by the substituents on the aromatic ring.
Electron-Withdrawing Effects of Trifluoromethoxy and Chloro Substituents
The reactivity of 4-(trifluoromethoxy)benzoyl chloride in nucleophilic acyl substitution reactions is significantly enhanced by the potent electron-withdrawing nature of its substituents. The trifluoromethoxy (-OCF₃) group and the chloro (-Cl) group both play crucial roles in activating the molecule.
The trifluoromethoxy group is a powerful electron-withdrawing substituent primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (σ-withdrawing). mdpi.combeilstein-journals.org This effect pulls electron density away from the benzene (B151609) ring and, consequently, from the carbonyl group. While the oxygen atom in the -OCF₃ group possesses lone pairs that can participate in resonance (a π-donating effect), this effect is significantly diminished by the attached electron-withdrawing trifluoromethyl group. beilstein-journals.orgreddit.com The net result is that the -OCF₃ group acts as a moderate deactivator and a strong electron-withdrawing moiety. beilstein-journals.orgreddit.com
Electrophilicity of the Carbonyl Carbon
The combined electron-withdrawing effects of the trifluoromethoxy and chloro substituents culminate in a significant increase in the electrophilicity of the carbonyl carbon. Electrophilicity, in this context, refers to the susceptibility of the carbon atom to attack by an electron-rich species (a nucleophile).
The inductive pull of the -OCF₃ group across the benzene ring and the direct inductive effect of the chlorine atom make the carbonyl carbon atom highly electron-poor, creating a more pronounced partial positive charge (δ+). nih.gov Research on substituted carbonyl compounds has shown a direct correlation between the electron-withdrawing power of a substituent and the positive charge on the carbonyl carbon, which in turn governs its electrophilicity and reactivity. nih.gov This enhanced electrophilicity lowers the activation energy for the initial nucleophilic attack, making this compound a highly reactive acylating agent. libretexts.org
Reaction with Amines for Amide Formation
The reaction between this compound and primary or secondary amines is a robust and efficient method for the synthesis of the corresponding N-substituted 4-(trifluoromethoxy)benzamides. This transformation follows the general nucleophilic acyl substitution mechanism and is often referred to as the Schotten-Baumann reaction.
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A second equivalent of the amine or an added non-nucleophilic base (like pyridine (B92270) or triethylamine) then deprotonates the nitrogen, yielding the final amide product and an ammonium (B1175870) salt byproduct. hud.ac.uk
Table 1: General Reaction Scheme for Amide Formation
| Reactant 1 | Reactant 2 | Base (optional) | Product | Byproduct |
| This compound | Primary Amine (R-NH₂) | Triethylamine | N-Alkyl-4-(trifluoromethoxy)benzamide | Triethylammonium chloride |
| This compound | Secondary Amine (R₂NH) | Pyridine | N,N-Dialkyl-4-(trifluoromethoxy)benzamide | Pyridinium chloride |
| This compound | Aniline (Ph-NH₂) | Sodium Hydroxide | N-Phenyl-4-(trifluoromethoxy)benzamide | Sodium chloride, Water |
This table represents a generalized scheme. Specific reaction conditions may vary.
Reaction with Alcohols for Ester Formation
This compound readily reacts with alcohols to form 4-(trifluoromethoxy)benzoate esters. This esterification is another classic example of nucleophilic acyl substitution, where the alcohol serves as the nucleophile. libretexts.org
The mechanism involves the attack of the alcohol's oxygen on the carbonyl carbon. libretexts.org Following the formation of the tetrahedral intermediate, the chloride ion is eliminated. The resulting intermediate is a protonated ester. A weak base, such as pyridine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion. youtube.com The use of the highly reactive acyl chloride allows for the esterification of even sterically hindered alcohols under relatively mild conditions. commonorganicchemistry.com
Table 2: General Reaction Scheme for Ester Formation
| Reactant 1 | Reactant 2 | Base | Product | Byproduct |
| This compound | Primary Alcohol (R-OH) | Pyridine | Alkyl 4-(trifluoromethoxy)benzoate | Pyridinium chloride |
| This compound | Secondary Alcohol (R₂CHOH) | Pyridine | sec-Alkyl 4-(trifluoromethoxy)benzoate | Pyridinium chloride |
| This compound | Phenol (Ph-OH) | Pyridine | Phenyl 4-(trifluoromethoxy)benzoate | Pyridinium chloride |
This table represents a generalized scheme. Specific reaction conditions may vary.
Reaction with Thiols for Thioester Formation
The synthesis of thioesters from this compound can be achieved by reaction with thiols. Thiols are sulfur analogues of alcohols and can also act as potent nucleophiles. However, the direct reaction between a benzoyl chloride and a thiol is often slow and may require catalysis. tudelft.nl
The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), can facilitate the reaction by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack by the thiol. tudelft.nl The mechanism is analogous to that of ester formation, involving the formation of a tetrahedral intermediate followed by the elimination of the chloride ion. The resulting product is a 4-(trifluoromethoxy)thiobenzoate.
Table 3: General Reaction Scheme for Thioester Formation
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Alkanethiol (R-SH) | FeCl₃ | S-Alkyl 4-(trifluoromethoxy)thiobenzoate |
| This compound | Thiophenol (Ph-SH) | FeCl₃ | S-Phenyl 4-(trifluoromethoxy)thiobenzoate |
This table represents a generalized scheme. Specific reaction conditions may vary.
Hydrolysis Reactions
This compound is highly susceptible to hydrolysis, reacting readily with water to form 4-(trifluoromethoxy)benzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.
The mechanism of hydrolysis for benzoyl chlorides bearing electron-withdrawing groups is generally considered to be an associative nucleophilic acyl substitution. reddit.com Water acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. youtube.com This intermediate then expels a chloride ion to yield a protonated carboxylic acid. A second water molecule acts as a base to deprotonate this intermediate, yielding the final carboxylic acid product and a hydronium ion. The presence of the strongly electron-withdrawing trifluoromethoxy group is expected to favor this associative pathway over a dissociative mechanism that would involve an unstable acylium cation. reddit.comacs.org
Formation of 4-(Trifluoromethoxy)benzoic Acid
The formation of 4-(trifluoromethoxy)benzoic acid from this compound is primarily achieved through hydrolysis. This reaction involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride. The process is characteristic of acyl halide reactivity, proceeding through a tetrahedral intermediate which then eliminates a chloride ion to yield the corresponding carboxylic acid.
The reaction is sensitive to the medium in which it is performed. While it readily occurs in water, the kinetics and mechanism can be significantly influenced by the presence of organized assemblies like micelles. nih.gov Aqueous micellar solutions can provide a unique microenvironment that may protect the water-sensitive benzoyl chloride from bulk water, allowing the reaction to proceed in a controlled manner. nih.gov The solvolysis of substituted benzoyl chlorides, including hydrolysis, is affected by both the electronic effects of the substituents on the benzene ring and the properties of the solvent medium. nih.gov The trifluoromethoxy group, being strongly electron-withdrawing, influences the reactivity of the carbonyl group.
The general mechanism for the hydrolysis is as follows:
Nucleophilic Attack: A water molecule attacks the carbonyl carbon of this compound.
Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating a chloride ion (Cl⁻) and a proton (H⁺) to form 4-(trifluoromethoxy)benzoic acid.
This reaction is fundamental and serves as a probe to investigate more complex reaction environments, such as the micellar systems discussed in the following sections. acs.org
Kinetic Studies in Micellar Systems
The study of chemical reactions in micellar systems provides insight into how compartmentalization and changes in local environments affect reaction rates and mechanisms. The hydrolysis (solvolysis) of benzoyl chlorides is a model reaction for such investigations. nih.gov The reaction can be either catalyzed or inhibited depending on the reaction mechanism (associative vs. dissociative) and the nature of the micellar interface. nih.gov Micellar effects are often attributed to the low polarity and low water content at the interface, as well as the altered nucleophilicity of interfacial water. nih.gov
Ionic liquid-surfactants represent a novel class of amphiphiles that combine the properties of ionic liquids and surfactants. researcher.life Reverse micelles (RMs) formed by the ionic liquid-surfactant 1-butyl-3-methylimidazolium 1,4-bis-2-ethylhexylsulfosuccinate (bmim–AOT) have been used to study the hydrolysis of substituted benzoyl chlorides. acs.org These studies compare the kinetics in bmim-AOT RMs to those in traditional sodium 1,4-bis-2-ethylhexylsulfosuccinate (Na–AOT) RMs to elucidate the role of the counterion. acs.org
In studies using the closely related 4-(trifluoromethyl)benzoyl chloride, the replacement of the Na⁺ counterion with the bmim⁺ cation was found to alter reaction rates and change the reaction mechanism. acs.org In bmim–AOT RMs, the bulkier bmim⁺ cation is positioned between the surfactant headgroups. acs.org This positioning influences the stability of reaction intermediates and, consequently, the reaction rates. acs.org Specifically, the bmim⁺ cation can affect the charge density at the micellar interface and the availability of interfacial water molecules for the nucleophilic attack. nih.gov
Table 1: Comparison of Hydrolysis Rate Constants for Substituted Benzoyl Chlorides in Different Micellar Systems Data extrapolated from studies on analogous compounds.
| Compound | Micellar System | External Solvent | Rate Constant (s⁻¹) | Reference |
|---|---|---|---|---|
| 4-(trifluoromethyl)benzoyl chloride | Na-AOT | n-Heptane | k₁ | acs.org |
| 4-(trifluoromethyl)benzoyl chloride | bmim-AOT | n-Heptane | k₂ (k₂ > k₁) | acs.org |
The choice of the external nonpolar solvent that forms the continuous phase for reverse micelles significantly impacts the properties of the micellar interface and the kinetics of reactions occurring within it. acs.org Studies on the hydrolysis of benzoyl chlorides have been conducted in reverse micelles using various nonpolar solvents, including n-heptane (n-Hp), isopropyl myristate (IPM), and methyl laurate (ML). acs.orgresearchgate.net
Research has shown that the nature of the external solvent can alter the penetration into the interfacial region of the reverse micelle. acs.org For instance, when isopropyl myristate (IPM) is used as the external solvent instead of n-heptane or methyl laurate, it exhibits higher penetration into the interface. acs.org This increased penetration leads to a higher nucleophilicity of the interfacial water molecules, which in turn accelerates the rate of hydrolysis for substrates like 4-(trifluoromethyl)benzoyl chloride. acs.org This effect demonstrates that the "inert" bulk solvent plays a crucial role in modulating the reactivity within the micellar core. researchgate.net
The replacement of the inorganic counterion (e.g., Na⁺) in a surfactant with a larger, organic cation, such as the 1-butyl-3-methylimidazolium (bmim⁺) cation, has a profound impact on the properties of the resulting reverse micelles and the reactions they host. acs.org The hydrolysis of 4-(trifluoromethyl)benzoyl chloride, an analogue of this compound, provides a clear example of this phenomenon. acs.org
The results indicate that replacing Na⁺ with bmim⁺ in AOT reverse micelles leads to an increase in the rate of hydrolysis. acs.org This rate enhancement is attributed to changes in the structure and properties of the micellar interface. The bmim⁺ cation is located between the sulfosuccinate (B1259242) headgroups of the AOT surfactant, which has several consequences: acs.orgnih.gov
It influences the stability of the reaction intermediates. acs.org
It alters the organization and nucleophilicity of water molecules in the micellar core. nih.gov
These modifications to the microenvironment of the reaction lead to changes in the reaction mechanism itself. acs.org The distinct location and interactions of the bmim⁺ cation compared to the smaller Na⁺ ion create a more favorable environment for the hydrolysis reaction to proceed. nih.gov
Coupling Reactions
This compound is a valuable building block in organic synthesis, particularly in reactions that form new carbon-carbon bonds. Its utility stems from the reactive benzoyl chloride moiety, which can participate in various coupling reactions to create more complex molecular architectures. These reactions are central to the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Suzuki-Miyaura Coupling for Biaryl Compound Synthesis
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. rsc.org
While aryl halides (chlorides, bromides, iodides) are the most common electrophilic partners in Suzuki-Miyaura coupling, acyl chlorides like this compound can also be employed, typically through a decarbonylative pathway. In such a process, the acyl chloride first undergoes oxidative addition to the palladium(0) catalyst, followed by the extrusion of carbon monoxide (CO) to form an arylpalladium(II) intermediate. This intermediate then proceeds through the standard Suzuki-Miyaura catalytic cycle (transmetalation and reductive elimination) to yield the biaryl product.
The general steps for a decarbonylative Suzuki-Miyaura coupling are:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride.
Decarbonylation: The resulting acylpalladium(II) complex eliminates a molecule of carbon monoxide.
Transmetalation: The arylpalladium(II) complex reacts with the organoboron species (e.g., an arylboronic acid) in the presence of a base.
Reductive Elimination: The two organic groups on the palladium complex couple, yielding the biaryl product and regenerating the Pd(0) catalyst. libretexts.org
The use of aryl chlorides as substrates can be challenging due to the strength of the C-Cl bond, often requiring specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step. rsc.org
Applications of 4 Trifluoromethoxy Benzoyl Chloride in Advanced Organic Synthesis
Synthesis of Pharmaceutical Intermediates
The synthesis of complex pharmaceutical agents often relies on versatile intermediates that can introduce specific structural features into a target molecule. 4-(Trifluoromethoxy)benzoyl chloride is widely employed for this purpose, particularly in the development of drugs targeting a range of conditions, including neurological and cardiovascular diseases. chemimpex.comchemimpex.com Its role is central to incorporating the 4-(trifluoromethoxy)benzoyl moiety, which frequently imparts desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API). chemimpex.com
In the realm of drug development, this compound functions as a potent acylating agent. chemimpex.com The acyl chloride group is highly electrophilic, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively. This reactivity is fundamental to its application in constructing the core scaffolds of various drug candidates. The process, known as acylation, is a cornerstone of medicinal chemistry for linking different molecular fragments. The trifluoromethoxy group enhances the reactivity of the acyl chloride, making it an efficient building block for creating complex organic molecules with high yields. chemimpex.com
The introduction of the benzoyl group via this reagent is a key step in the synthetic pathways of numerous pharmaceuticals. chemimpex.com Its efficiency and specificity make it a preferred choice in multi-step syntheses where high yields and clean reactions are paramount. chemimpex.com
A primary application of this compound is in the synthesis of trifluoromethoxy-substituted benzamide (B126) derivatives. The benzamide functional group is a common feature in many approved drugs due to its chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.
The synthesis is typically achieved through the Schotten-Baumann reaction, where this compound is reacted with a primary or secondary amine in the presence of a base. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
General Reaction Scheme:
R-NH₂ (Amine) + C₈H₄ClF₃O₂ (this compound) → R-NHCO-C₆H₄-OCF₃ (N-substituted-4-(trifluoromethoxy)benzamide) + HCl
This reaction is highly versatile, allowing for the creation of large libraries of benzamide derivatives by varying the amine component. These libraries are then screened for biological activity, facilitating the discovery of new therapeutic agents. The trifluoromethoxy group in these derivatives often leads to enhanced efficacy and better metabolic profiles compared to non-fluorinated analogues. chemimpex.com
The incorporation of the trifluoromethoxy (-OCF₃) group into organic molecules is a widely used strategy in medicinal chemistry to enhance biological activity. chemimpex.com This group is considered a "super-halogen" or "pseudo-halogen" because its electronic properties are similar to that of a halogen, yet it is significantly more lipophilic. beilstein-journals.org this compound serves as a key reagent for introducing this valuable functional group. chemimpex.com
Compounds containing the trifluoromethoxy moiety often exhibit improved properties such as:
Enhanced Metabolic Stability: The C-F bonds are extremely strong, making the -OCF₃ group resistant to metabolic degradation, which can prolong the drug's half-life in the body. chemimpex.com
Increased Lipophilicity: This property can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution. mdpi.com
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functional groups, which can optimize the drug's ionization state for better target binding or solubility. beilstein-journals.org
These beneficial effects have led to the use of this compound in the synthesis of compounds aimed at treating neurological and cardiovascular conditions. chemimpex.com
| Property | Effect on Bioactive Compound | Reference |
|---|---|---|
| Metabolic Stability | Increases resistance to enzymatic degradation, prolonging drug action. | chemimpex.com |
| Lipophilicity | Enhances membrane permeability and can improve absorption. | mdpi.com |
| Target Binding | Can alter electronic properties to optimize interactions with biological targets. | beilstein-journals.org |
Agrochemical Development
In parallel with its applications in pharmaceuticals, this compound is a vital intermediate in the agrochemical industry. chemimpex.com The inclusion of fluorinated groups, such as trifluoromethoxy, in pesticides is a proven strategy for increasing their potency, selectivity, and stability. chemimpex.comresearchgate.net This leads to more effective crop protection solutions with potentially lower environmental impact. chemimpex.com
This compound is specifically employed in the formulation of modern herbicides and fungicides. chemimpex.comscbt.com By incorporating the 4-(trifluoromethoxy)benzoyl moiety into the molecular structure of these agrochemicals, manufacturers can enhance their effectiveness against target pests and pathogens. chemimpex.com The resulting products often show improved performance, requiring lower application rates and exhibiting greater persistence in the field, which contributes to more sustainable agricultural practices. chemimpex.comchemimpex.com
| Agrochemical Type | Function of this compound | Resulting Benefit | Reference |
|---|---|---|---|
| Herbicides | Serves as a key building block for the active ingredient. | Improved efficacy and selectivity against weeds. | chemimpex.com |
| Fungicides | Used to synthesize the core structure of the fungicidal compound. | Enhanced potency and stability for better crop protection. | chemimpex.comscbt.com |
Material Science Applications
The utility of this compound extends beyond life sciences into the field of material science. chemimpex.com The unique properties conferred by the trifluoromethoxy group are also highly desirable in the development of advanced materials. When used as a monomer or a modifying agent in polymer synthesis, it can significantly improve the characteristics of the resulting materials. chemimpex.com
Specifically, polymers and coatings derived from this compound often exhibit enhanced thermal stability and chemical resistance. chemimpex.com These high-performance materials are suitable for demanding applications where durability under harsh conditions is essential. The incorporation of the fluorinated moiety can lead to materials with low surface energy, resulting in surfaces that are water-repellent (hydrophobic) and oil-repellent (oleophobic), which is valuable for creating protective coatings. chemimpex.com
Development of Advanced Polymers and Coatings
This compound is a crucial reagent in the field of material science, particularly in the creation of advanced polymers and coatings. Its integration into polymer structures is sought for the unique properties conferred by the trifluoromethoxy (-OCF₃) group. This functional group is instrumental in modifying the bulk characteristics of materials, leading to polymers with enhanced performance profiles. The compound acts as a monomer or a modifying agent, incorporated into the polymer backbone or as a pendant group, to tailor the final properties of the material for specific high-performance applications. chemimpex.com
The use of this benzoyl chloride derivative allows for the precise introduction of fluorine atoms into a polymer matrix. The inherent properties of the C-F bond, such as high bond energy and low polarizability, translate into materials with superior characteristics. These polymers and coatings are often designed for use in demanding environments where conventional materials would fail. chemimpex.com
Imparting Enhanced Thermal and Chemical Resistance
A primary application of incorporating the 4-(trifluoromethoxy)benzoyl moiety into polymers is the significant enhancement of their thermal and chemical stability. chemimpex.com The strong carbon-fluorine bonds within the trifluoromethoxy group require a large amount of energy to break, which contributes to the high thermal stability of the resulting polymers. Materials formulated with this compound can withstand higher operating temperatures without degradation, making them suitable for applications in aerospace, automotive, and electronics industries.
Furthermore, the fluorine atoms provide a protective shield around the polymer backbone. This "fluorine sheath" effectively repels a wide range of chemicals, including corrosive acids, bases, and organic solvents. This chemical inertness is a critical attribute for coatings used in chemical processing plants, storage tanks, and protective linings where exposure to aggressive substances is common. chemimpex.com The low surface energy imparted by the fluorinated group also contributes to anti-fouling and easy-to-clean surfaces.
| Property Enhancement | Underlying Mechanism |
| Thermal Resistance | High bond energy of C-F bonds in the -OCF₃ group. |
| Chemical Resistance | "Fluorine sheath" effect, repelling chemical agents. |
| Low Surface Energy | Contributes to anti-fouling and hydrophobic properties. |
Synthesis of Fluorinated Building Blocks
This compound serves as a vital precursor in the synthesis of more complex fluorinated building blocks. chemimpex.com In medicinal and agrochemical research, the inclusion of fluorine-containing groups, such as trifluoromethoxy, can dramatically alter a molecule's biological activity, metabolic stability, and lipophilicity. biesterfeld.no This compound provides a reliable method for introducing the 4-(trifluoromethoxy)benzoyl scaffold, which can be further elaborated into a variety of organic structures.
The reactivity of the acyl chloride group allows it to readily participate in a wide range of chemical transformations, including Friedel-Crafts acylation, esterification, and amidation. These reactions enable chemists to attach the trifluoromethoxyphenyl group to diverse molecular frameworks, thereby creating a library of novel fluorinated compounds for further investigation and development in various fields of chemistry. chemimpex.combiesterfeld.no
Derivatization Studies
The versatile reactivity of this compound makes it a valuable tool for derivatization studies, allowing for the synthesis of complex molecules with specific functionalities and biological activities.
Synthesis of Morpholine-Substituted Tetrahydroquinoline Derivatives
In the field of medicinal chemistry, this compound has been specifically utilized in the synthesis of novel morpholine-substituted tetrahydroquinoline (THQ) derivatives. A study focused on developing potential mTOR inhibitors for cancer therapy reported the use of this compound in an amidation reaction. In the synthetic pathway, this compound was reacted with a substituted tetrahydroquinoline intermediate in the presence of a base to yield the final N-acylated product.
The reaction involves the nucleophilic attack of the secondary amine of the tetrahydroquinoline ring on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. This specific derivatization was crucial for exploring the structure-activity relationship of the synthesized compounds, with the trifluoromethoxy and morpholine (B109124) moieties being identified as significant contributors to the biological potency and selectivity of the potential mTOR inhibitors.
Synthesis of Benzosiloxaborole Derivatives
In the synthesis of benzosiloxaboroles, a class of compounds with significant interest due to their potential biological activities, various substituted benzoyl chlorides are employed as key reagents. nih.govrsc.org These reactions typically involve the acylation of a hydroxyl group on the benzosiloxaborole core. rsc.org This process results in the formation of derivatives with benzoate (B1203000) side groups, allowing for the exploration of how different substituents on the benzoyl ring affect the compound's properties. nih.gov
While the direct use of this compound is not explicitly detailed in the available literature, the closely related compound, 4-(trifluoromethyl)benzoyl chloride, has been successfully used to synthesize thioether-linked benzosiloxaborole derivatives. nih.gov Given the established use of a range of substituted benzoyl chlorides in this synthetic context, it is plausible that this compound could serve as a valuable reagent for creating novel benzosiloxaborole derivatives with potentially enhanced biological or chemical properties. nih.govrsc.orgnih.gov
| Derivative Class | Synthetic Role of Benzoyl Chloride |
| Morpholine-Substituted Tetrahydroquinolines | Acylating agent to form a stable amide bond with the THQ core. |
| Benzosiloxaborole Derivatives | Acylating agent to introduce substituted benzoate side groups. |
Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the molecular structure of 4-(Trifluoromethoxy)benzoyl chloride and probing its chemical behavior. Infrared, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique insights into the compound's vibrational modes and the electronic environment of its constituent atoms.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features.
A key feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the benzoyl chloride group. This band is typically observed in the region of 1750-1800 cm⁻¹. The presence of the electron-withdrawing trifluoromethoxy group and the chlorine atom influences the precise frequency of this vibration.
The spectrum also exhibits characteristic bands for the C-O-C stretching vibrations of the trifluoromethoxy group, as well as C-F stretching vibrations. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring are also present.
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Carbonyl (C=O) Stretch | ~1770 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium |
| C-O-C Asymmetric Stretch (Ar-O-CF₃) | 1250-1290 | Strong |
| C-F Stretch | 1150-1210 | Strong |
| C-Cl Stretch | 650-800 | Medium |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the spectroscopic instrument used.
Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that result in a change in the polarizability of the molecule. While specific experimental Raman data for this compound is not widely available in public databases, the expected spectrum would feature prominent bands for the symmetric vibrations of the aromatic ring and the trifluoromethoxy group. The carbonyl stretch would also be visible, although potentially weaker than in the IR spectrum.
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution and for studying reaction mechanisms. By analyzing the chemical shifts, coupling constants, and integration of signals for different nuclei, one can map the connectivity and electronic environment of atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern on the benzene ring, the four aromatic protons would appear as a set of two distinct signals, likely two doublets, characteristic of an AA'BB' spin system. The electron-withdrawing nature of both the benzoyl chloride and the trifluoromethoxy groups would influence the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum (typically between 7.0 and 8.5 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (ortho to -COCl) | 8.0 - 8.3 | Doublet |
| Aromatic H (ortho to -OCF₃) | 7.2 - 7.5 | Doublet |
Note: Predicted values are based on the analysis of similar substituted benzene derivatives. Actual experimental values may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would feature a signal for the carbonyl carbon of the acyl chloride, which is typically found significantly downfield (~165-170 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with their chemical shifts influenced by the attached substituents. The carbon of the trifluoromethoxy group would also have a characteristic chemical shift, often appearing as a quartet due to coupling with the three fluorine atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 165 - 170 |
| Aromatic C (ipso to -COCl) | 135 - 140 |
| Aromatic C (ortho to -COCl) | 130 - 135 |
| Aromatic C (ortho to -OCF₃) | 120 - 125 |
| Aromatic C (ipso to -OCF₃) | 150 - 155 |
| Trifluoromethoxy Carbon (-OCF₃) | 118 - 122 (quartet) |
Note: Predicted values are based on the analysis of similar substituted benzene derivatives. Actual experimental values may vary based on the solvent and experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides information about the electronic environment of the -OCF₃ group. The chemical shift for a trifluoromethoxy group on an aromatic ring typically appears in the range of -57 to -60 ppm relative to a CFCl₃ standard.
Table 4: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine Atoms | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCF₃ | -57 to -60 | Singlet |
Note: Predicted values are based on typical ranges for trifluoromethoxy-substituted aromatic compounds. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Computational Chemistry Approaches
Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into molecular structures, properties, and reactivity. For a compound like this compound, computational methods provide a means to understand its behavior at a molecular level, guiding experimental work and aiding in the design of new synthetic routes and materials. These in silico approaches can predict various characteristics and reaction pathways, often with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to gain detailed insights into reaction mechanisms, which is crucial for understanding the reactivity of compounds like this compound.
DFT calculations can elucidate complex reaction pathways by identifying transition states and intermediates. researchgate.netrsc.org This allows researchers to map out the potential energy surface of a reaction, providing a step-by-step understanding of how reactants are converted into products. For reactions involving this compound, such as nucleophilic acyl substitution, DFT can be used to calculate the activation energies for different potential mechanisms, thereby predicting the most likely reaction pathway. mdpi.com
Key mechanistic insights that can be obtained from DFT calculations include:
Transition State Geometries: The precise arrangement of atoms at the peak of the energy barrier.
Activation Energies: The energy required to overcome the reaction barrier, which determines the reaction rate.
Reaction Intermediates: The short-lived, high-energy molecules that are formed during the conversion of reactants to products.
Thermodynamic Data: Changes in enthalpy, entropy, and Gibbs free energy for each step of the reaction. researchgate.net
For example, in a reaction with a nucleophile, DFT can model the formation of the tetrahedral intermediate and the subsequent departure of the chloride leaving group. The influence of the trifluoromethoxy group on the stability of intermediates and transition states can be systematically studied, providing a rationale for the observed reactivity and regioselectivity. mdpi.com The calculations can also clarify the role of catalysts or solvent molecules in the reaction mechanism. researchgate.net
Below is an interactive table representing hypothetical DFT-calculated energy values for a substitution reaction involving this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Tetrahedral Intermediate | -5.8 |
| 4 | Transition State 2 | +12.5 |
| 5 | Products | -20.1 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations.
COSMO-RS Models for Property Assessment
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method used for predicting the thermodynamic properties of fluids and liquid mixtures. ipb.ptscm.com It combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of molecules in a liquid phase. researchgate.net This makes it a valuable tool for assessing various properties of this compound without the need for extensive experimental measurements.
The COSMO-RS methodology first involves a quantum chemical calculation (typically using DFT) to determine the screening charge density on the surface of the molecule embedded in a virtual conductor. researchgate.net This generates a "σ-profile" for the molecule, which is a histogram of the charge density on the molecular surface. rsc.org The σ-profile serves as a detailed descriptor of the molecule's polarity and its ability to engage in intermolecular interactions like hydrogen bonding. By comparing the σ-profiles of different molecules in a liquid, COSMO-RS can predict a wide range of thermodynamic properties. zenodo.org
Properties of this compound that can be assessed using COSMO-RS include:
Solubility: Predicting its solubility in various organic solvents.
Activity Coefficients: Determining the deviation from ideal behavior in a mixture, crucial for process design. aiche.org
Vapor Pressure: Estimating the pressure at which it will be in equilibrium with its vapor. scm.com
Partition Coefficients: Calculating its distribution between two immiscible phases, such as octanol (B41247) and water, which is important for environmental fate and bioaccumulation studies.
COSMO-RS is particularly useful for screening large numbers of potential solvents for a particular application or for designing new solvent systems with specific properties. ipb.ptresearchgate.net
The following interactive table shows hypothetical property predictions for this compound using a COSMO-RS model.
| Property | Predicted Value | Unit |
| LogP (Octanol/Water) | 3.5 | - |
| Solubility in Hexane (298 K) | 50.2 | g/L |
| Solubility in Acetonitrile (298 K) | 850.7 | g/L |
| Vapor Pressure (298 K) | 0.15 | kPa |
Note: The data in this table is illustrative and represents the type of information that can be generated by COSMO-RS models.
Future Research Directions and Theoretical Considerations
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The synthesis of 4-(trifluoromethoxy)benzoyl chloride and its subsequent transformations are central to its application. Future research will likely focus on discovering and optimizing catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions.
One promising avenue is the development of heterogeneous catalysts, which offer advantages in separation and reusability. For instance, research into novel heterogeneous geminal atom catalysts (GACs) has shown potential for creating greener manufacturing processes for fine chemicals and pharmaceuticals. sciencedaily.com These catalysts, featuring precisely distanced metal ions, could be adapted for cross-coupling reactions involving this compound, potentially lowering the carbon footprint of these processes by a significant margin. sciencedaily.com
Furthermore, exploring catalytic systems used for similar acyl chlorides could yield significant advancements. For example, triflic acid functionalized mesoporous Zr-TMS catalysts have been effective in the benzoylation of toluene (B28343) with p-toluoyl chloride. researchgate.net A similar approach could be investigated for reactions with this compound. Additionally, dual catalytic systems, such as the combination of photoredox and copper catalysis, have proven effective for complex transformations of fluorinated compounds and could be applied to develop novel reactions for this benzoyl chloride derivative. acs.org
Table 1: Potential Catalytic Systems for Future Exploration
| Catalytic System | Potential Application | Advantages |
|---|---|---|
| Heterogeneous Geminal Atom Catalysts (GACs) | Cross-coupling reactions | Greener process, catalyst reusability, lower carbon footprint. sciencedaily.com |
| Functionalized Mesoporous Catalysts (e.g., f-Zr-TMS) | Acylation and benzoylation reactions | High activity and potential for tuning catalyst acidity and porosity. researchgate.net |
| Dual Photoredox/Metal Catalysis | Novel C-C and C-X bond formations | Mild reaction conditions, broad substrate scope, access to unique transformations. acs.org |
Investigation of Green Chemistry Principles in Production and Application
The chemical industry's shift towards sustainability necessitates the integration of green chemistry principles into the production and use of key intermediates like this compound. Future research will focus on minimizing waste, reducing energy consumption, and utilizing safer solvents and reagents.
A key area of investigation is the use of bio-based and safer solvents. For example, the bio-available solvent Cyrene™ has been successfully used for the synthesis of amides from acid chlorides, a common reaction for this compound. bath.ac.uk This approach allows for the direct precipitation of products, minimizing the need for purification and reducing waste. bath.ac.uk
Improving atom economy and energy efficiency are also critical. Methodologies such as using ultraviolet irradiation in conjunction with composite catalysts have been shown to shorten reaction times and improve yields in the synthesis of related fluorinated benzoyl chlorides. google.com Implementing similar strategies, including solvent-free reaction conditions and microwave-assisted synthesis, could lead to more sustainable manufacturing processes for this compound and its derivatives. wjpmr.com The development of processes that reduce the generation of hazardous byproducts, such as the hydrochloric acid formed during acylation reactions, is another important goal. researchgate.net
Advanced Computational Modeling of Reaction Pathways and Molecular Interactions
Computational chemistry offers powerful tools to understand and predict the behavior of molecules and reactions, thereby accelerating the development of new processes and materials. Future theoretical studies on this compound will likely employ advanced modeling techniques to gain deeper insights.
Non-adiabatic molecular dynamics (NAMD) simulations, for instance, can be used to model the photochemical reactions of derivatives of this compound, providing detailed information on reaction dynamics and quantum yields. nih.gov Such computational approaches can guide the design of molecules with specific light-responsive properties.
Furthermore, in silico strategies can be integrated with experimental work to design more sustainable and efficient synthetic routes. acs.orgfigshare.com By modeling reaction pathways, transition states, and solvent effects, researchers can screen potential catalysts and reaction conditions virtually, reducing the number of experiments required and accelerating process optimization. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, helping to explain the mechanisms of its reactions and its interactions with biological targets.
Development of Advanced Materials with Tunable Properties
The presence of the trifluoromethoxy group imparts unique properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics, making this compound a valuable monomer for advanced materials. chemimpex.com Future research will focus on harnessing these properties to create novel polymers, liquid crystals, and coatings with precisely controlled functionalities.
Fluorinated polymers are known for their durability and poor wettability. fluorine1.ru By incorporating this compound into polymer backbones, researchers can develop materials with tailored properties for demanding applications in electronics, aerospace, and protective coatings. chemimpex.comfluorine1.ru Reversible-deactivation radical polymerization (RDRP) techniques, such as RAFT polymerization, can be employed to synthesize well-defined copolymers with controlled architectures and narrow molecular weight distributions, allowing for fine-tuning of material properties. fluorine1.ru
The compound also serves as a building block for liquid crystals. tcichemicals.com Future work could explore the synthesis of new liquid crystalline materials with optimized optical and electronic properties for use in display technologies and smart windows.
Table 2: Potential Advanced Materials Derived from this compound
| Material Class | Potential Properties | Example Applications |
|---|---|---|
| Fluorinated Polymers/Copolymers | High thermal stability, chemical resistance, low surface energy. chemimpex.comfluorine1.ru | Protective coatings, advanced membranes, electronic components. |
| Liquid Crystals | Tunable optical and dielectric properties. tcichemicals.com | Next-generation displays, sensors, optical switches. |
Elucidation of Complex Biological Interactions and Mechanisms of Action
While this compound itself is a reactive intermediate, its derivatives have shown significant potential in medicinal chemistry. chemimpex.com The trifluoromethoxy group can enhance metabolic stability and cell permeability of drug candidates. nih.gov Future research will aim to elucidate the detailed biological interactions and mechanisms of action of these derivatives to guide the design of new therapeutic agents.
For example, derivatives of related benzoyl chlorides have been synthesized and shown to act as potent anticancer agents by inhibiting tubulin polymerization. nih.gov Similar mechanistic studies on compounds derived from this compound could reveal new targets for cancer therapy.
In the field of antimicrobials, aryl-urea and sulfonyl-urea derivatives containing the trifluoromethoxy group have demonstrated biological activity. nih.gov Further investigation into their structure-activity relationships (SAR) and mechanism of action is crucial for developing new agents to combat antibiotic resistance. nih.govrsc.org The mechanism of action for some related boron-containing compounds has been linked to the formation of covalent bonds with biological targets, a concept that could be explored for new derivatives. rsc.org
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-(trifluoromethoxy)benzoyl chloride?
The compound is commonly synthesized via the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. Evidence from benzamide synthesis shows that this method achieves high yields (~80–90%) under reflux conditions (65°C) in toluene . Alternative methods, such as using phosphorus pentachloride (PCl₅), may require stringent anhydrous conditions to avoid hydrolysis. Purity can be confirmed via boiling point (90–92°C at 15 mmHg) and density (1.425 g/cm³) measurements .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides a molecular ion peak at m/z 224.56, with fragmentation patterns consistent with the trifluoromethoxy and benzoyl chloride groups .
- Nuclear Magnetic Resonance (NMR): ¹H NMR shows aromatic protons as a doublet (δ 7.8–8.2 ppm) and a singlet for the trifluoromethoxy group (δ 4.3 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) and CF₃O-substituted aromatic carbons .
- Infrared (IR): Strong absorption bands at ~1780 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) are diagnostic .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats are mandatory. Respiratory protection (e.g., N95 mask) is required in high-concentration environments .
- Storage: Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent hydrolysis. Avoid contact with moisture, as the compound reacts violently with water to release HCl gas .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste in accordance with local regulations .
Q. How is this compound utilized as an acylating agent in medicinal chemistry?
It is widely used to introduce the 4-(trifluoromethoxy)benzoyl group into amines, alcohols, or thiols. For example, in dopamine receptor ligand synthesis, it reacts with 4-amino-1-benzylpiperidine to form benzamide derivatives with enhanced binding affinity . Reaction optimization typically involves dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to scavenge HCl .
Advanced Research Questions
Q. How can selectivity challenges be addressed when acylating sterically hindered substrates?
Steric hindrance in substrates (e.g., bulky amines) can reduce acylation efficiency. Strategies include:
Q. What mechanistic insights explain discrepancies in reaction yields under varying conditions?
Contradictory yield reports (e.g., 60% vs. 90%) may arise from:
- Moisture Contamination: Trace water hydrolyzes the acyl chloride, reducing effective reagent concentration .
- Catalyst Purity: Impurities in DMF (e.g., dimethylamine) can deactivate SOCl₂, requiring redistillation before use .
- Reaction Time: Prolonged reflux (>12 hours) may degrade sensitive products, necessitating real-time monitoring via TLC .
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Isotopic Purity: Ensure deuterated solvents (e.g., CDCl₃) are free from proton contaminants that distort NMR signals.
- High-Resolution MS (HRMS): Confirm molecular formula accuracy (C₈H₄ClF₃O₂) to rule out isobaric interferences .
- 2D NMR Techniques: HSQC and HMBC correlations clarify ambiguous aromatic coupling patterns .
Q. What role does the trifluoromethoxy group play in drug design and pharmacokinetics?
- Lipophilicity Enhancement: The CF₃O group increases logP by ~1.5 units, improving blood-brain barrier penetration in CNS-targeting drugs .
- Metabolic Stability: The group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Electron-Withdrawing Effects: Activates the benzoyl chloride toward nucleophilic attack while stabilizing intermediates via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
